molecular formula C21H22O12 B1649301 Taxifolin 7-glucoside CAS No. 14292-40-1

Taxifolin 7-glucoside

Cat. No.: B1649301
CAS No.: 14292-40-1
M. Wt: 466.4 g/mol
InChI Key: BJAHHJOBSKZTFE-JUIPTLLLSA-N
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Biochemical Analysis

Biochemical Properties

Taxifolin 7-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins like superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress . These interactions highlight the compound’s potential in mitigating oxidative damage and inflammation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, particularly in colorectal cancer cell lines . This compound influences cell signaling pathways, such as the Wnt/β-catenin pathway, leading to the downregulation of genes involved in cell proliferation and survival . Furthermore, this compound modulates gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory cytokines . These effects contribute to its potential as an anticancer and anti-inflammatory agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, this compound activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase . This activation helps in mitigating oxidative stress and protecting cells from damage. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antioxidant and anti-inflammatory properties . Prolonged exposure to this compound can lead to its degradation, resulting in the formation of metabolites with varying biological activities . Long-term studies have shown that this compound can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to taxifolin and other metabolites . The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions influence metabolite levels and contribute to the compound’s overall biological activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as glucose transporter 4 (GLUT4), facilitating its uptake into cells . Once inside the cells, this compound can bind to proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity, as it allows the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications . This targeting enhances its ability to modulate mitochondrial function and protect cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taxifolin 7-O-glucoside typically involves the glycosylation of taxifolin. One common method is the use of glycosyl donors such as glucosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of Taxifolin 7-O-glucoside often involves extraction from natural sources such as the seeds of Scutellaria baicalensis. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Taxifolin 7-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Taxifolin 7-O-glucoside, which can have different biological activities and properties .

Scientific Research Applications

Taxifolin 7-O-glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Taxifolin 7-O-glucoside is unique compared to other similar compounds due to its specific glycosylation at the 7-O position. Similar compounds include:

Taxifolin 7-O-glucoside stands out due to its unique glycosylation, which can influence its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAHHJOBSKZTFE-JUIPTLLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162220
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-40-1
Record name Taxifolin 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAXIFOLIN 7-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: In what plant sources can Taxifolin 7-glucoside be found?

A1: this compound has been identified in various plant sources, particularly in onions (Allium cepa L. var. Tropea) [, ] and black rice (Oryza sativa L.) []. In onions, it is found alongside other flavonoids like quercetin and its derivatives.

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts do not detail the spectroscopic data for this compound, they confirm its structure as a glycoside of taxifolin. This means it consists of the flavanonol taxifolin with a glucose molecule attached at the 7th position.

Q3: What analytical techniques are commonly used to identify and quantify this compound in plant materials?

A3: Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS) [], to identify and quantify this compound. These methods allow for the separation and detection of this specific compound within complex plant extracts.

Q4: Does this compound exhibit any potential for skincare applications?

A4: Research suggests that this compound, found in black rice extract, might offer protection against UV-induced skin damage []. While the specific mechanism of action of this compound was not isolated in this study, its presence in the extract correlated with reduced UV-induced reactive oxygen species production in skin cells, suggesting potential antioxidant benefits.

Q5: Are there any studies investigating the anti-inflammatory properties of this compound?

A5: While the provided research doesn't directly investigate the anti-inflammatory properties of this compound in isolation, one study suggests that extracts of Smilax china containing this compound show anti-pelvic inflammatory effects in rats []. This finding indicates a potential area for further research into the specific contributions of this compound to these observed effects.

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